molecular formula C17H15N3O3 B2619754 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903139-68-3

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2619754
CAS No.: 1903139-68-3
M. Wt: 309.325
InChI Key: DPALHKZWDANDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a quinoline moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of quinoline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing. These methods ensure consistent quality and high yield, making the compound suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The azetidine ring may interact with enzymes, altering their activity and leading to various biological effects. The pyrrolidine-2,5-dione structure contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[1-(quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-7-8-16(22)20(15)12-9-19(10-12)17(23)14-6-5-11-3-1-2-4-13(11)18-14/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPALHKZWDANDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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